1H-Indole, 2-acetyl-1-(phenylsulfonyl)-

Catalog No.
S14875379
CAS No.
117966-22-0
M.F
C16H13NO3S
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole, 2-acetyl-1-(phenylsulfonyl)-

CAS Number

117966-22-0

Product Name

1H-Indole, 2-acetyl-1-(phenylsulfonyl)-

IUPAC Name

1-[1-(benzenesulfonyl)indol-2-yl]ethanone

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C16H13NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-11H,1H3

InChI Key

XBQURWIIONNAKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

1H-Indole, 2-acetyl-1-(phenylsulfonyl)- (CAS 117966-22-0) is a highly specialized, N-protected indole derivative designed to bypass the inherent regiochemical limitations of indole functionalization [1]. Because unprotected indoles naturally undergo electrophilic attack at the C3 position, accessing C2-substituted derivatives typically requires complex, multi-step lithiation or directing-group strategies [2]. By featuring a robust electron-withdrawing phenylsulfonyl group on the indole nitrogen, this compound provides a stable, ready-to-use C2-acetylated scaffold. For industrial and pharmaceutical procurement, this building block offers orthogonal reactivity: the acetyl group can undergo condensation, reduction, or amination, while the phenylsulfonyl group prevents unwanted N-alkylation and stabilizes the indole core against oxidative degradation [1]. This makes it an essential precursor for the scalable synthesis of C2-elongated indole alkaloids and complex pharmaceutical intermediates.

Procurement Fit

Method One-pot lithiation–acylation workflow support
Selection N-Phenylsulfonyl-directed C-2 regioselective functionalization
Use Context Pharmaceutical intermediate and heterocycle building block

Substituting 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- with unprotected 2-acetylindole or alternative N-protected variants (such as N-Boc or N-methyl) introduces severe processability and yield penalties [1]. Unprotected 2-acetylindole possesses a highly acidic and nucleophilic N-H bond that competes during base-mediated enolization of the acetyl group, requiring excess reagents and leading to N-alkylated or polymerized byproducts [2]. Conversely, while N-Boc protection prevents N-alkylation, it is highly acid-labile and will prematurely cleave under the Lewis acidic or strong Brønsted acidic conditions often required for downstream functionalization [1]. Furthermore, unlike N-methyl groups which are effectively permanent, the phenylsulfonyl group can be quantitatively removed via mild alkaline hydrolysis once the target framework is constructed [2]. Consequently, procuring the N-phenylsulfonyl derivative is necessary to maintain synthetic orthogonality and ensure high yields in complex, multi-step workflows.

Substitution Risk

Unprotected Indole Direct C-2 lithiation may not proceed; N–H deprotonation leads to side reactions and decomposition.
Alternate Protecting Group N-Boc or N-alkyl analogs may shift regioselectivity and require distinct, unvalidated lithiation conditions.
3-Substituted Analog 2-Acetyl-3-methyl analog may alter reactivity profile and reported yield context may not transfer.

Acid Stability Profile vs. N-Boc Protection

When subjected to strongly acidic conditions (e.g., 50% TFA in dichloromethane), the N-phenylsulfonyl group demonstrates exceptional stability, remaining intact for >24 hours at 25°C. In direct contrast, the commonly used N-Boc protected analog undergoes complete cleavage in under 30 minutes under identical conditions [1]. This robust acid tolerance allows chemists to perform downstream Lewis acid-catalyzed reactions or acidic condensations on the C2-acetyl group without premature deprotection.

Evidence DimensionHalf-life in 50% TFA/DCM at 25°C
Target Compound Data>24 hours (Stable)
Comparator Or Baseline1-Boc-2-acetylindole (<30 minutes)
Quantified Difference>48-fold increase in acid stability
Conditions50% Trifluoroacetic acid in dichloromethane, ambient temperature

Ensures the protecting group survives harsh downstream transformations, reducing the need for mid-route reprotection steps.

Synthesis Yield
Reported
81% for target vs. 55–58% for 3-methyl analog
+23% abs
Supports higher synthetic efficiency context
Method C, inverse quench, s-BuLi/THF, –70 °C

Base Efficiency in Enolate Generation

Generating an enolate at the C2-acetyl position of unprotected 2-acetylindole requires >2.0 equivalents of strong base (such as LDA) because the first equivalent is consumed by the acidic indole N-H proton (pKa ~16) [1]. Procuring 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- eliminates this issue; the electron-withdrawing phenylsulfonyl group masks the nitrogen, allowing complete enolization of the acetyl group with only 1.0 to 1.1 equivalents of base [1]. This prevents the formation of highly reactive nitrogen anions that cause side reactions.

Evidence DimensionBase equivalents required for complete C2-acetyl enolization
Target Compound Data1.0 - 1.1 equivalents (LDA)
Comparator Or BaselineUnprotected 2-acetylindole (>2.0 equivalents)
Quantified Difference~50% reduction in strong base consumption
ConditionsLithium diisopropylamide (LDA) in THF at -78°C

Reduces raw material costs for expensive bases and prevents N-anion-driven polymerization during complex cross-aldol reactions.

Regioselectivity
Class-level
Exclusive C-2 lithiation vs. N–H deprotonation for unprotected indole
May support regioselective C-2 diversification
Method context requires validation with specific electrophile

Bypassing Thermodynamic C3-Acylation

Attempting to synthesize a C2-acetylated indole via direct Friedel-Crafts acylation of unprotected indole overwhelmingly yields the C3-acetyl regioisomer (>95% yield) due to the higher nucleophilicity of the C3 carbon [1]. Procuring 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- provides a guaranteed 100% C2-functionalized building block, completely bypassing the thermodynamically favored C3-pathway and eliminating the need for complex, air-sensitive C2-lithiation protocols in the buyer's own facility [1].

Evidence DimensionRegiochemical outcome of direct acylation
Target Compound Data100% C2-acetyl (as procured)
Comparator Or BaselineDirect acylation of unprotected indole (>95% C3-acetyl)
Quantified DifferenceComplete inversion of natural regioselectivity
ConditionsStandard Friedel-Crafts acylation conditions (AlCl3, Ac2O)

Saves buyers multiple synthetic steps and eliminates the yield losses associated with forcing acylation at the naturally disfavored C2 position.

Melting Point ID
Head-to-head
90–91 °C for target; 115–117 °C for 3-methyl analog
Supports identity verification and lot QC
Δmp ≈ 25 °C; crystalline solid, Mel-Temp

Deprotection Yield and Orthogonality

Unlike permanent N-alkyl protecting groups (e.g., N-methyl) which require harsh, often destructive conditions to remove, the N-phenylsulfonyl group can be cleanly cleaved using mild alkaline hydrolysis. Treatment with K2CO3 in methanol or NaOH in ethanol typically restores the free indole N-H in >90% yield [1]. This high-yielding deprotection is critical for final-stage API synthesis where the free indole N-H is required for target binding [2].

Evidence DimensionCleavage yield to restore free indole N-H
Target Compound Data>90% yield (mild alkaline hydrolysis)
Comparator Or BaselineN-methyl-2-acetylindole (Near 0% yield without core destruction)
Quantified DifferenceQuantitative recovery vs. permanent modification
ConditionsK2CO3 in MeOH or NaOH in EtOH, mild heating

Guarantees that the protecting group can be safely removed at the end of the synthetic sequence without degrading the newly formed molecular framework.

Synthesis of C2-Elongated Indole Alkaloids and Ellipticine Analogues

Because the C2-acetyl group provides a direct handle for carbon-carbon bond formation, this compound is heavily utilized as a starting material for complex polycyclic alkaloids. The stability of the N-phenylsulfonyl group allows for aggressive downstream cyclizations (such as Fischer indole or Pictet-Spengler type reactions) without premature deprotection, making it ideal for accessing indolo[2,3-a]quinolizines and ellipticine derivatives [1].

Development of Indole-Based Kinase Inhibitor Libraries

In pharmaceutical medicinal chemistry, the C2-acetyl group serves as a versatile anchor for reductive aminations, aldol condensations, and hydrazone formations. The N-phenylsulfonyl protection ensures that these parallel synthesis reactions occur exclusively at the C2 side chain, preventing N-alkylation and ensuring high-purity library generation for high-throughput screening [2].

Orthogonal Solid-Phase Peptide Synthesis (SPPS) Workflows

Due to its exceptional stability against trifluoroacetic acid (TFA), 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- is highly compatible with Fmoc-based solid-phase combinatorial chemistry. It can be incorporated into peptide or small-molecule resins, withstand the acidic cleavage cocktails used to remove acid-labile protecting groups (like Boc or t-Bu), and be selectively deprotected later using mild base [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Large-Scale 2-Acylindole Synthesis
One-pot synthetic efficiency
Reported yield and step-count reduction
5-HT₆ Antagonist Library Construction
N-Arylsulfonyl indole scaffold
C-2 derivatization for CNS target studies
C-2 Regioselective SAR Diversification
Exclusive C-2 lithiation handle
Electrophile scope and competing N-alkylation control
QC Reference Standard
Defined melting point and mass signature
Identity testing and purity assessment protocols

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

299.06161445 g/mol

Monoisotopic Mass

299.06161445 g/mol

Heavy Atom Count

21

Explore Compound Types